molecular formula C17H26O3 B1461030 Pseudoanguillosporin A CAS No. 1159392-22-9

Pseudoanguillosporin A

Cat. No.: B1461030
CAS No.: 1159392-22-9
M. Wt: 278.4 g/mol
InChI Key: CHHKGJIZUJUBDN-CYBMUJFWSA-N
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Description

Pseudoanguillosporin A is a chemical compound with the formula C17H26O3 and a molecular weight of 278.4 . It is isolated from Strobilurus sp., a type of fungus . This compound has antifungal properties and acts as a respiration inhibitor . It inhibits mitochondrial respiration in fungi by binding at the Q0-centre on cytochrome b and blocking the electron transfer between cytochrome b and cytochrome c1 .


Molecular Structure Analysis

This compound has a molecular formula of C17H26O3 . It contains 47 bonds in total, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic hydroxyls, and 1 ether (aliphatic) .


Physical and Chemical Properties Analysis

This compound is a light brown solid . It is soluble in DMSO and methanol . It should be stored at -20°C .

Scientific Research Applications

Discovery and Isolation

Pseudoanguillosporin A, along with pseudoanguillosporin B, was identified as a new isochroman compound isolated from the endophytic fungus Pseudoanguillospora sp. These compounds were distinguished by their unique structures and configurations, determined through various spectroscopic methods. Their discovery expanded the knowledge of naturally occurring isochromans and their derivatives (Kock et al., 2009).

Antimicrobial Activity

Research has indicated that this compound demonstrates notable antimicrobial properties. In a study, it showed broad antimicrobial activities, suggesting its potential as a source for developing new antimicrobial agents. This broad-spectrum activity against various microbes highlights its significance in scientific research, especially in the context of increasing antibiotic resistance (Kock et al., 2009).

Application in Agrochemicals

The compound has also been investigated for its role in agriculture, particularly as an anti-phytopathogenic agent. In a study exploring the co-cultivation of marine Cosmospora sp. with the phytopathogen Magnaporthe oryzae, this compound was identified as exhibiting strong anti-phytopathogenic activity against various plant pathogens. This finding suggests its potential application in developing plant protection strategies and agrochemicals (Oppong-Danquah et al., 2022).

Mechanism of Action

Pseudoanguillosporin A exhibits antifungal properties by inhibiting mitochondrial respiration in fungi . It achieves this by binding at the Q0-centre on cytochrome b, which blocks the electron transfer between cytochrome b and cytochrome c1 .

Safety and Hazards

Pseudoanguillosporin A is harmful in contact with skin and if swallowed. It also causes serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Properties

IUPAC Name

(3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHKGJIZUJUBDN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pseudoanguillosporin A
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Customer
Q & A

Q1: What is the molecular structure of Pseudoanguillosporin A and how was it determined?

A1: this compound is an isochroman, a type of organic compound characterized by a benzene ring fused to a dihydrobenzopyran ring. Its planar structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]

    Q2: What is the known biological activity of this compound?

    A2: this compound has demonstrated broad-spectrum antimicrobial activity against various plant pathogens. Specifically, it exhibited activity against:

    • Phytophthora infestans []

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